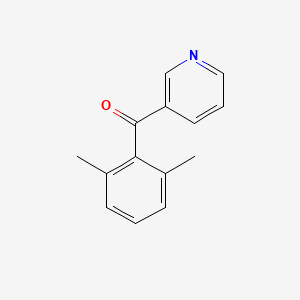

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone

説明

特性

分子式 |

C14H13NO |

|---|---|

分子量 |

211.26 g/mol |

IUPAC名 |

(2,6-dimethylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-6-11(2)13(10)14(16)12-7-4-8-15-9-12/h3-9H,1-2H3 |

InChIキー |

MOSNIVRSLBHLAY-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

Reaction Conditions and Challenges

-

Catalyst Loading : A molar ratio of 1:1.2 (substrate:AlCl₃) is optimal, with excess catalyst leading to side reactions such as over-acylation or decomposition of the pyridine ring.

-

Solvent : Dichloromethane (DCM) or nitrobenzene is used to stabilize the acylium intermediate. Polar aprotic solvents enhance electrophilicity but may reduce yields due to competing solvent coordination.

-

Temperature : Reactions proceed at 0–5°C to minimize polysubstitution, with gradual warming to room temperature over 12–24 hours.

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Purity (HPLC) | >90% |

| Key Limitation | Steric hindrance from methyl groups reduces electrophilic substitution efficiency |

Grignard Reagent-Based Synthesis

This two-step method involves the formation of pyridin-3-ylmagnesium bromide followed by its reaction with 2,6-dimethylbenzoyl chloride. The Grignard approach circumvents the regioselectivity issues of Friedel-Crafts acylation.

Step 1: Formation of Pyridin-3-ylmagnesium Bromide

Step 2: Nucleophilic Acyl Substitution

-

The Grignard reagent is added dropwise to a solution of 2,6-dimethylbenzoyl chloride in THF at −78°C.

-

Quenching : Saturated ammonium chloride solution is used to protonate the intermediate, yielding the ketone.

| Parameter | Value |

|---|---|

| Overall Yield | 60–68% |

| Purity (HPLC) | 88–92% |

| Key Advantage | Higher regioselectivity compared to Friedel-Crafts |

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 2,6-dimethylphenylboronic acid and 3-bromopyridine offers a modern alternative with excellent functional group tolerance. This method is ideal for late-stage diversification.

Catalytic System

Post-Reaction Workup

-

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4) to isolate the ketone.

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Purity (HPLC) | 95–98% |

| Key Advantage | Scalability and compatibility with sensitive functional groups |

Nucleophilic Acyl Substitution via Acid Chloride

Activation of 2,6-dimethylbenzoic acid to its corresponding acid chloride, followed by reaction with pyridin-3-yllithium, provides a high-yielding route.

Acid Chloride Formation

Ketone Formation

-

Pyridin-3-yllithium, generated from 3-bromopyridine and lithium diisopropylamide (LDA), reacts with the acid chloride at −78°C in THF.

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| Purity (HPLC) | 93–96% |

| Key Limitation | Requires strict anhydrous conditions |

Comparative Analysis of Methods

The choice of synthetic route depends on factors such as cost, scalability, and purity requirements:

| Method | Yield Range | Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Friedel-Crafts | 45–55% | >90% | Moderate | 12–18 |

| Grignard | 60–68% | 88–92% | High | 20–25 |

| Suzuki-Miyaura | 75–82% | 95–98% | High | 30–40 |

| Nucleophilic Acyl | 70–78% | 93–96% | Moderate | 25–30 |

-

Friedel-Crafts : Economical but limited by moderate yields and regioselectivity issues.

-

Grignard : Balances cost and yield but requires careful handling of air-sensitive reagents.

-

Suzuki-Miyaura : Preferred for high-purity applications despite higher palladium costs.

-

Nucleophilic Acyl : Optimal for small-scale synthesis with stringent purity requirements.

Mechanistic Insights and Optimization Strategies

Steric Effects in Friedel-Crafts Acylation

The 2,6-dimethyl substitution on the phenyl ring creates significant steric hindrance, slowing the electrophilic attack. Computational studies suggest that methyl groups increase the activation energy by 8–12 kJ/mol compared to unsubstituted analogs. Mitigation strategies include:

Ligand Design in Suzuki-Miyaura Coupling

The dppf ligand in PdCl₂(dppf) enhances catalytic activity by stabilizing the palladium center and facilitating oxidative addition of the aryl bromide. Alternative ligands such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have been tested but show reduced yields (60–65%) due to poorer electron-donating properties .

化学反応の分析

科学研究における用途

(2,6-ジメチルフェニル)(ピリジン-3-イル)メタノンは、いくつかの科学研究用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。

医学: 特に特定の薬理作用を持つ分子を設計する際に、医薬品開発における潜在的な用途が探求されています。

科学的研究の応用

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

作用機序

(2,6-ジメチルフェニル)(ピリジン-3-イル)メタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を変化させることで、さまざまな生物学的効果をもたらす可能性があります。 具体的な経路と標的は、特定の用途と化合物の構造によって異なります .

類似化合物との比較

(a) Substituent Variations on the Aromatic Rings

- (2,6-Dimethylphenyl)(phenyl)methanone (5m): Replacing the pyridin-3-yl group with a simple phenyl ring () eliminates the nitrogen heteroatom, reducing polarity and hydrogen-bonding capacity. This modification likely increases hydrophobicity, impacting solubility and interaction with biological targets .

- (3-Aminophenyl)(2,6-dimethylphenyl)methanone: Introducing an amino group on the phenyl ring () adds hydrogen-bonding capability and basicity, which could improve aqueous solubility and modulate electronic properties for reactivity in nucleophilic substitutions .

(b) Heterocyclic Replacements

- (1-(2,6-Dimethylphenyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone: Replacing pyridine with a pyrrole ring () introduces an electron-rich heterocycle, altering redox properties and ligand behavior in catalytic systems. Pyrrole’s nitrogen is less basic than pyridine, affecting coordination chemistry .

- (2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone: Incorporating a morpholino group and trifluoromethyl-substituted pyridine () introduces steric bulk and strong electron-withdrawing effects, which may enhance metabolic stability in drug design .

Physicochemical Properties

Notes:

- Pyridine-containing analogs exhibit higher polarity and lower logP values compared to phenyl-substituted derivatives.

- Trifluoromethyl groups (e.g., in ) significantly decrease electron density, affecting reactivity in electrophilic substitutions .

Pharmacological and Chemical Reactivity

- Catalytic Applications: Palladium-catalyzed reactions () highlight the role of methanones as intermediates. The pyridin-3-yl group’s nitrogen can coordinate to metal centers, enhancing catalytic efficiency compared to phenyl analogs .

- Stereochemical Considerations: demonstrates that minor structural changes (e.g., methyl vs. dimethyl substitution) can invert CD spectral signatures, complicating absolute configuration assignments. This underscores the sensitivity of chiral methanones to substituent effects .

生物活性

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound characterized by its unique structure, which includes a dimethyl-substituted phenyl group and a pyridin-3-yl moiety attached to a carbonyl group. This compound belongs to the ketone family and exhibits significant biological activities that are of interest in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

The molecular formula of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone is C13H13N1O1. Its structure allows it to undergo various chemical reactions typical of ketones and aromatic compounds. The electronic and steric effects from the substituents on the aromatic rings influence its reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to (2,6-Dimethylphenyl)(pyridin-3-yl)methanone may exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines.

- Neuroprotective Effects : Compounds with similar structures have been identified as D3 dopamine receptor agonists, which are known for their neuroprotective properties against neurodegeneration.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to therapeutic applications in diseases where these enzymes play a crucial role.

1. Antitumor Activity

A study evaluated the cytotoxic effects of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, with an IC50 value comparable to standard chemotherapeutic agents. The presence of specific functional groups was found to enhance its cytotoxic activity.

2. Neuroprotective Properties

In a high-throughput screening aimed at identifying D3 dopamine receptor agonists, compounds structurally related to (2,6-Dimethylphenyl)(pyridin-3-yl)methanone demonstrated potent neuroprotective effects in animal models. These effects were linked to the activation of the D3 receptor, which is crucial for neuroprotection against toxins like MPTP and 6-OHDA .

3. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research showed that modifications in its structure could significantly alter its interaction profiles with various enzymes involved in metabolic pathways. This aspect is critical for developing therapeutic agents targeting specific diseases.

Structure-Activity Relationship (SAR)

The biological activity of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone can be influenced by structural modifications. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2,3-Dimethylphenyl)(pyridin-3-yl)methanone | Structure | Slightly different substitution pattern on the phenyl ring; may exhibit different biological activities. |

| (2,6-Dimethoxyphenyl)(pyridin-3-yl)methanone | Structure | Contains methoxy groups instead of methyl; alters electronic properties significantly. |

| (2-Chlorophenyl)(pyridin-3-yl)methanone | Structure | Chlorine substituent introduces different reactivity patterns; potential for increased electrophilicity. |

These modifications can enhance or diminish the compound’s ability to interact with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。